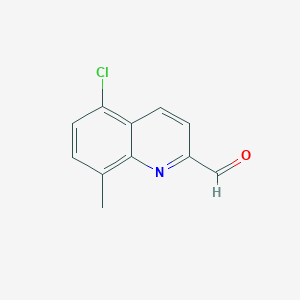
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of ethoxy and dimethyl substituents at specific positions on the tetrahydroquinoline ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an N-acyl derivative of β-phenylethylamine, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the reduction of isoquinoline using reducing agents like tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production. Multicomponent reactions (MCRs) are often employed in industrial settings due to their ability to generate molecular diversity and complexity with high atom economy and selectivity .
化学反応の分析
Types of Reactions: 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as tin and hydrochloric acid or sodium and ethanol are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated quinoline derivatives.
科学的研究の応用
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in neuroinflammatory pathways, thereby exerting its antineuroinflammatory effects .
類似化合物との比較
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline ring structure but lacks the ethoxy and dimethyl substituents.
2,3-Dihydro-4(1H)-quinolinone: This compound has a similar bicyclic structure but differs in the degree of saturation and the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3 |
InChIキー |
ICLZDDHGBWPBBW-UHFFFAOYSA-N |
正規SMILES |
CCOC1CC(NC2=C1C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


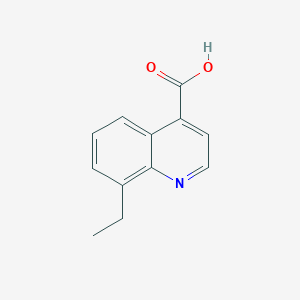



![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

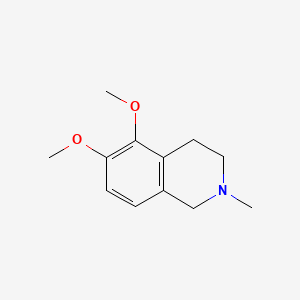
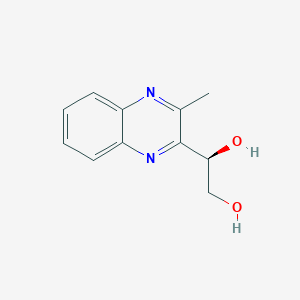
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
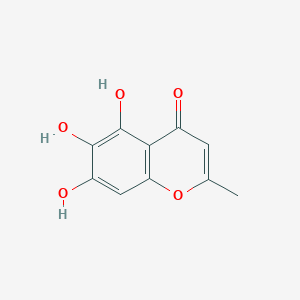
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)


